

# Technical Guide: 1-Bromo-3-(bromomethyl)-2-methylbenzene

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## Compound of Interest

**Compound Name:** 1-Bromo-3-(bromomethyl)-2-methylbenzene

**Cat. No.:** B177323

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CAS Number: 112299-62-4

For inquiries and research use, this document provides a comprehensive technical overview of **1-Bromo-3-(bromomethyl)-2-methylbenzene**, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

## Executive Summary

**1-Bromo-3-(bromomethyl)-2-methylbenzene** is a bifunctional aromatic hydrocarbon featuring two distinct carbon-bromine bonds.<sup>[1][2]</sup> This structural arrangement confers a valuable "orthogonal reactivity," where the benzylic bromide and the aryl bromide can be selectively functionalized through different reaction pathways. The primary reactive site for nucleophilic substitution is the benzylic C(sp<sup>3</sup>)-Br bond, while the less reactive aryl C(sp<sup>2</sup>)-Br bond is amenable to metal-catalyzed cross-coupling reactions.<sup>[1]</sup> This dual reactivity makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates and novel organic materials.

## Chemical and Physical Properties

Quantitative data for **1-Bromo-3-(bromomethyl)-2-methylbenzene** is summarized below. Data for some specific physical properties are not readily available in published literature and are noted as such.

| Property            | Value   | Citation(s)   |
|---------------------|---|---|
| CAS Number          | 112299-62-4                                   | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula   | C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub> | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight    | 263.96 g/mol                                  | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| MDL Number          | MFCD11847532                                  | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Appearance          | Powder or liquid                              | <a href="#">[4]</a>   |
| Purity              | ≥95%  | <a href="#">[6]</a>   |
| Storage Temperature | 2-8°C, Inert atmosphere                       | <a href="#">[5]</a>   |

## Synthesis: Wohl-Ziegler Bromination

The primary route for the synthesis of **1-Bromo-3-(bromomethyl)-2-methylbenzene** is the selective free-radical bromination of the benzylic methyl group of a suitable precursor, 3-bromo-2-methyltoluene. This transformation is most effectively achieved via the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[\[1\]](#)[\[2\]](#)

Materials:

- 3-Bromo-2-methyltoluene (1 equivalent)
- N-Bromosuccinimide (NBS) (1.05 equivalents)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 equivalents, catalytic amount)
- Carbon tetrachloride (CCl<sub>4</sub>) or Acetonitrile (CH<sub>3</sub>CN) (Anhydrous)

### Procedure:

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methyltoluene (1 eq.) in anhydrous carbon tetrachloride.
- Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic quantity of AIBN to the solution.
- Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl<sub>4</sub>). The reaction can be initiated by light and is monitored for the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).<sup>[2]</sup> The reaction is complete when the denser NBS is fully converted to the less dense succinimide, which floats on the solvent surface.<sup>[8]</sup>
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product.
- Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.<sup>[2]</sup> Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

## Chemical Reactivity and Synthetic Applications

The utility of **1-Bromo-3-(bromomethyl)-2-methylbenzene** in organic synthesis stems from the differential reactivity of its two C-Br bonds.

### Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic attack, proceeding primarily via an S<sub>N</sub>2 mechanism with strong nucleophiles.<sup>[10]</sup> This allows for the facile introduction of a wide range of functional groups.

- Synthesis of Benzylamines: Reaction with primary or secondary amines yields substituted benzylamines, which are common motifs in biologically active molecules.<sup>[7]</sup>

- Synthesis of Benzyl Ethers and Thioethers: Treatment with alcohols, phenols, or thiols under basic conditions produces the corresponding ethers and thioethers.[7]
- Synthesis of Nitriles: Reaction with cyanide salts, such as potassium cyanide (KCN), yields the corresponding benzyl nitrile.[10]

## Palladium-Catalyzed Cross-Coupling at the Aryl Position

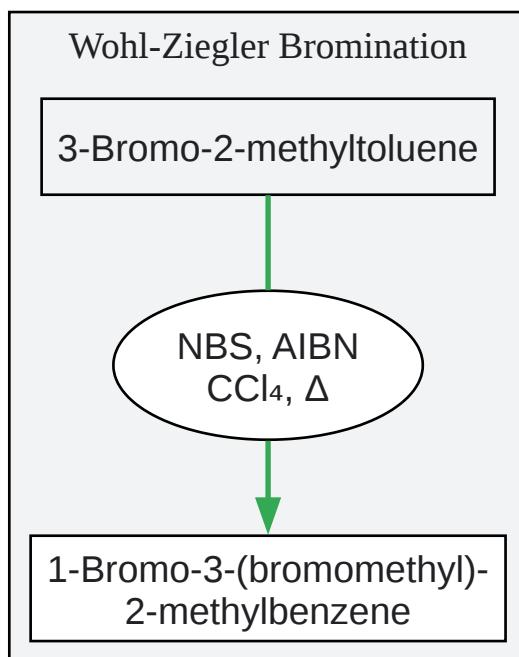
The aryl bromide is significantly less reactive towards nucleophiles but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [1][11][12] This enables the formation of C-C bonds, creating complex biaryl structures.[11][13]

General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine **1-Bromo-3-(bromomethyl)-2-methylbenzene** (1 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2 eq.).[11]
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution.[11]
- Reaction Execution: Heat the mixture (e.g., to 90°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.[11]
- Work-up and Purification: After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.

## Visualizations

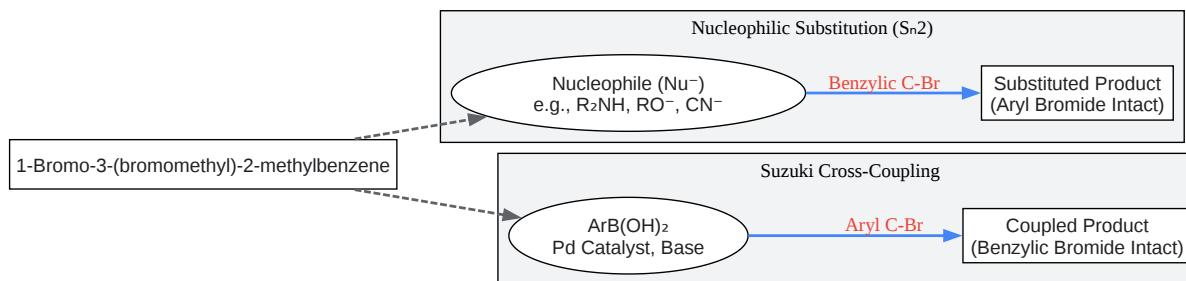
### Synthetic Pathway Diagram



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Caption: Synthetic route to **1-Bromo-3-(bromomethyl)-2-methylbenzene**.

## Differential Reactivity Workflow



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Caption: Selective functionalization pathways for the target compound.

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